molecular formula C22H22ClFN4O2S B2610572 N-butyl-4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1206987-41-8

N-butyl-4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2610572
CAS RN: 1206987-41-8
M. Wt: 460.95
InChI Key: COTALURZVJKTBN-UHFFFAOYSA-N
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Description

N-butyl-4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H22ClFN4O2S and its molecular weight is 460.95. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Research

A series of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, have been prepared demonstrating potent antihypertensive effects upon oral administration. These compounds, like DuP 753, are in development for treating hypertension, showcasing the potential of similar compounds in cardiovascular research (Carini et al., 1991).

Environmental and Biological Sensing

In the field of analytical chemistry, a reaction-based fluorescent probe has been designed for discriminating thiophenols over aliphatic thiols. This probe, utilizing a similar chemical framework, exhibits high sensitivity and selectivity, demonstrating the application of such compounds in environmental and biological sensing (Wang et al., 2012).

Antimicrobial Activity

Research into fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity. These synthesized compounds, through modifications including chloro and fluoro substituents, indicate the antimicrobial research potential of structurally related compounds (Sathe et al., 2011).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives represent a new series of potent, orally active antiallergy agents. These compounds show significant potency compared to disodium cromoglycate, highlighting their potential in developing new treatments for allergic reactions (Hargrave et al., 1983).

Antiulcer Research

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting a route for developing new antiulcer medications (Starrett et al., 1989).

properties

IUPAC Name

N-butyl-4-[2-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2S/c1-2-3-10-25-21(30)15-4-7-17(8-5-15)28-12-11-26-22(28)31-14-20(29)27-19-9-6-16(24)13-18(19)23/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTALURZVJKTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

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